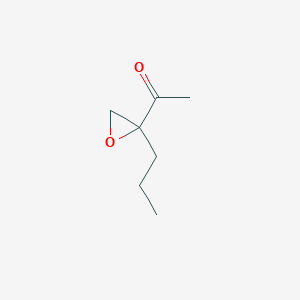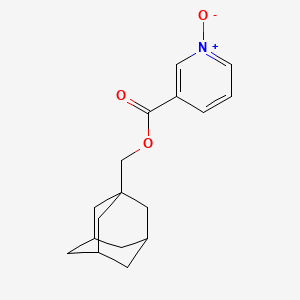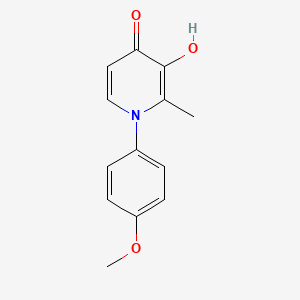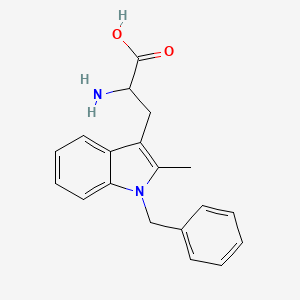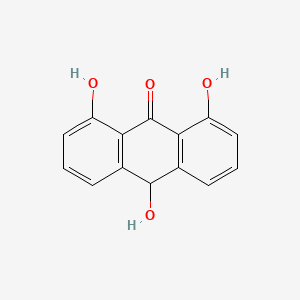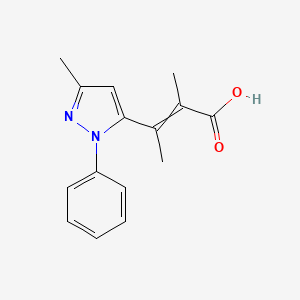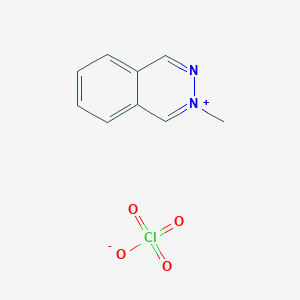
2-Methylphthalazin-2-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphthalazin-2-ium perchlorate is a chemical compound with the molecular formula C9H9N2ClO4 It is a perchlorate salt of 2-methylphthalazin-2-ium, which is a derivative of phthalazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylphthalazin-2-ium perchlorate typically involves the reaction of 2-methylphthalazine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired perchlorate salt. The general reaction can be represented as follows:
[ \text{C}_9\text{H}_9\text{N}_2 + \text{HClO}_4 \rightarrow \text{C}_9\text{H}_9\text{N}_2\text{ClO}_4 ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require careful handling of perchloric acid due to its highly reactive and potentially hazardous nature. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylphthalazin-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.
Applications De Recherche Scientifique
2-Methylphthalazin-2-ium perchlorate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-methylphthalazin-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Cellular Processes: Affecting processes such as cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazine: The parent compound of 2-methylphthalazin-2-ium, with similar structural features but different chemical properties.
2-Methylphthalazine: A closely related compound with a similar structure but without the perchlorate group.
Other Phthalazin-2-ium Salts: Compounds with different counterions but similar core structures.
Uniqueness
2-Methylphthalazin-2-ium perchlorate is unique due to the presence of the perchlorate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications and research studies.
Propriétés
Numéro CAS |
63858-87-7 |
|---|---|
Formule moléculaire |
C9H9ClN2O4 |
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
2-methylphthalazin-2-ium;perchlorate |
InChI |
InChI=1S/C9H9N2.ClHO4/c1-11-7-9-5-3-2-4-8(9)6-10-11;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
KWPAKVOXPJBAQR-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC2=CC=CC=C2C=N1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


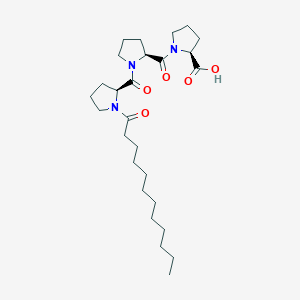
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
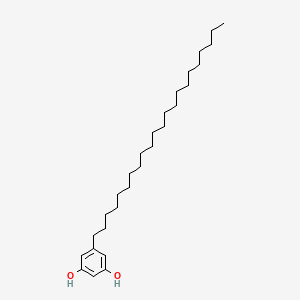
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)

